REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:13][OH:14])[CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([O-])=O.[H][H]>O1CCOCC1.O.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:13][OH:14])[CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C(=O)O)C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |